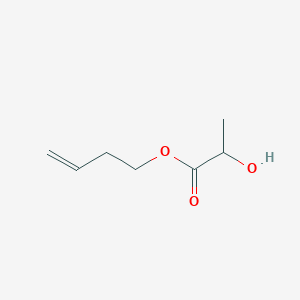

But-3-en-1-yl 2-hydroxypropanoate

Overview

Description

“But-3-en-1-yl 2-hydroxypropanoate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H12O3 . The InChI representation of the molecule isInChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h4-6,8H,1H2,2-3H3/t5?,6-/m0/s1 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 144.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 144.078644241 g/mol .Scientific Research Applications

Pyrolysis and Reactivity Studies

But-3-en-1-yl 2-hydroxypropanoate's thermal properties and reactivity have been a subject of study, particularly in the context of pyrolysis. For instance, a study investigated the pyrolysis rates of various hydroxy esters, including methyl 3-hydroxypropanoate, revealing insights into the transition-state structures for six-centre eliminations and the differing reactivities of ketones, esters, and alkenes (Ryan A. August, I. McEwen, R. Taylor, 1987).

Enantioselective Synthesis

In the field of enantioselective synthesis, derivatives of hydroxypropanoates, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, have been synthesized. These processes start from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (M. Alonso, F. Santacana, Llorenç Rafecas, A. Riera, 2005).

Deracemization and Optical Purity

The use of Candida parapsilosis ATCC 7330 in the deracemisation of racemic alkyl 3-(hetero-2-yl)-3-hydroxypropanoates has been explored, producing the 'S' enantiomer in high enantiomeric excess (D. Titu, A. Chadha, 2008).

Microbial Reduction for Enantiomer Formation

Microbial reduction using strains of Geotrichum candidum and Aspergillus niger has been applied to produce enantiomers of 3-hydroxybutanoate and 1-(1,3-dithian-2-yl)-2-hydroxypropane (Rosanna Bernardi, Rosanna Cardillo, Dario Ghiringhelli, 1984).

Advanced Synthesis Techniques

Research has also focused on synthesizing and characterizing various derivatives of hydroxypropanoates, such as ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate. These compounds are significant intermediates for the preparation of other chemicals like gemcitabine hydrochloride (S. Mukarram, H. Chavan, I. Khan, B. Bandgar, 2011).

Eco-Sustainable Processes and Building Blocks

3-Hydroxypropanoic acid, closely related to this compound, has been identified as a potential building block for organic synthesis and high-performance polymers. Recent advances in eco-sustainable processes leading to this compound have been highlighted (C. Pina, E. Falletta, M. Rossi, 2011).

Biotechnological Production

Biotechnological methods, such as metabolic engineering in bacteria, have been explored for producing 3-hydroxypropanoic acid, a valuable platform chemical used in the production of acrylic acid, its derivatives, and bioplastics (C. Jers, Aida Kalantari, Abhroop Garg, I. Mijakovic, 2019).

Enzymatic Enantioselective Acylation

Enzymatic enantioselective acylation has been used for synthesizing enantiomerically pure ethyl 3-(2-arylthiazol-4-yl)-3-hydroxypropanoates, showcasing the application of enzymes in producing optically pure compounds (A. Varga, M. Naghi, M. Füstös, G. Katona, V. Zaharia, 2014).

properties

IUPAC Name |

but-3-enyl 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3,6,8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMWMTWQAVPKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90838319 | |

| Record name | But-3-en-1-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823783-05-7 | |

| Record name | But-3-en-1-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B3057467.png)

![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)